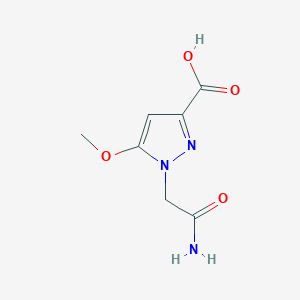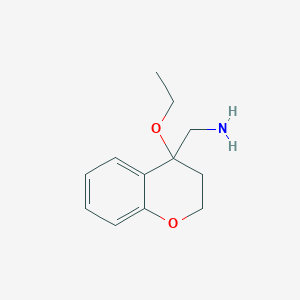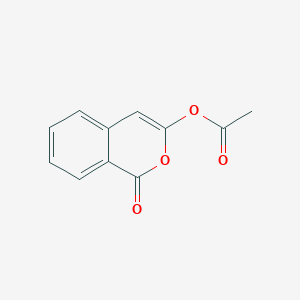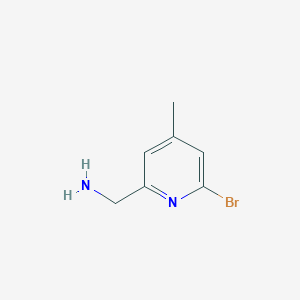![molecular formula C12H13NO2 B15069535 [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol CAS No. 885273-68-7](/img/structure/B15069535.png)
[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol: is a chemical compound with the molecular formula C12H13NO2 . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential. This compound features an isoxazole ring substituted with a 4-ethylphenyl group and a methanol group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing isoxazole derivatives involves the [2+3] cycloaddition reaction of nitrile oxides with olefins.
Industrial Production Methods: Industrial production of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol typically involves large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the ethyl group or the methanol group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Activity Studies: The compound is used in research to study its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: Due to its diverse biological activities, this compound is investigated for its potential as a lead compound in drug development.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
[3-(4-Methyl-phenyl)-isoxazol-5-yl]-methanol: Similar structure with a methyl group instead of an ethyl group.
[3-(4-Phenyl)-isoxazol-5-yl]-methanol: Lacks the ethyl group, having only a phenyl group.
[3-(4-Isopropyl-phenyl)-isoxazol-5-yl]-methanol: Contains an isopropyl group instead of an ethyl group.
Uniqueness:
Ethyl Group: The presence of the ethyl group at the 4-position of the phenyl ring imparts unique steric and electronic properties, influencing the compound’s reactivity and biological activity.
Methanol Group: The methanol group at the 5-position of the isoxazole ring provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
885273-68-7 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[3-(4-ethylphenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-7-11(8-14)15-13-12/h3-7,14H,2,8H2,1H3 |
Clave InChI |
ATKDQLVYVLVRAL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NOC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)

![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
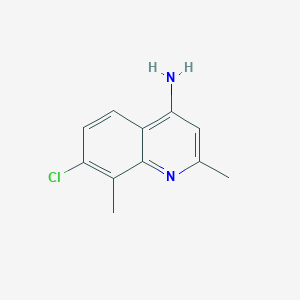
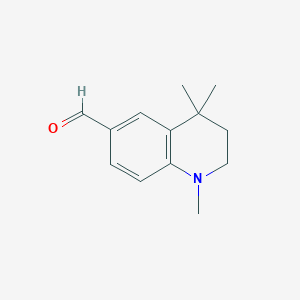
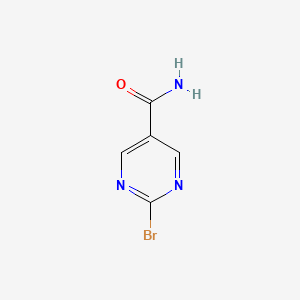
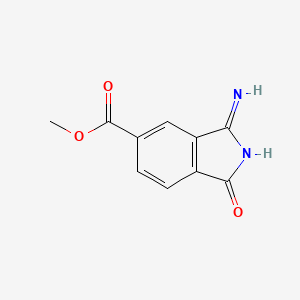
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
